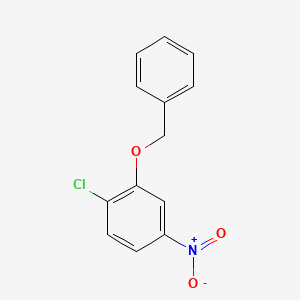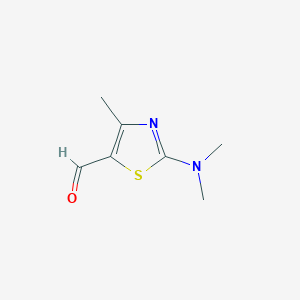
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H12ClNO It is a hydrochloride salt form of a cyclopentene derivative, characterized by the presence of an amino group and a hydroxymethyl group on the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the use of Mitsunobu reactions with di-tert-butyl iminodicarbonate to introduce the amino group . The reaction conditions often include the use of protecting groups to ensure selective functionalization of the cyclopentene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous reaction technology and bio-enzymatic processes to achieve high yields and purity . The use of advanced organic synthesis techniques ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include cyclopentane derivatives, substituted cyclopentenes, and various functionalized cyclopentene compounds .
Scientific Research Applications
Chemistry: In chemistry, ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. Its structural similarity to certain natural products makes it a useful tool in biochemical studies .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The amino group and hydroxymethyl group on the cyclopentene ring allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid: This compound has a carboxylic acid group instead of a hydroxymethyl group.
(1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride: The enantiomer of the compound , with different stereochemistry.
Cyclopentene derivatives: Various cyclopentene derivatives with different functional groups.
Uniqueness: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxymethyl group on the cyclopentene ring. This combination of functional groups provides distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
[(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSXBUVSKWALM-RIHPBJNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287717-44-6 |
Source


|
| Record name | [(1R,4S)-4-aminocyclopent-2-en-1-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-amino-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1281609.png)












